molecular formula C3H12Cl2N2O B1430584 (2R)-2,3-diaminopropan-1-ol dihydrochloride CAS No. 87584-93-8

(2R)-2,3-diaminopropan-1-ol dihydrochloride

Cat. No.: B1430584
CAS No.: 87584-93-8
M. Wt: 163.04 g/mol
InChI Key: IKBUWJHUBADHSZ-HWYNEVGZSA-N
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Description

(2R)-2,3-diaminopropan-1-ol dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. It is known for its role as a building block in the synthesis of more complex molecules and its utility in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-diaminopropan-1-ol dihydrochloride typically involves the reduction of 2,3-diaminopropanal or the reductive amination of glyceraldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation techniques is also common in industrial settings to achieve efficient reduction.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-diaminopropan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxo compounds, and reduced derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(2R)-2,3-diaminopropan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R)-2,3-diaminopropan-1-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and lead to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-diaminocyclopentane dihydrochloride
  • (1R,2R)-1,2-diaminocyclohexane dihydrochloride

Uniqueness

(2R)-2,3-diaminopropan-1-ol dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a diverse range of chemical reactions and makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

(2R)-2,3-diaminopropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H/t3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBUWJHUBADHSZ-HWYNEVGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87584-93-8
Record name (2R)-2,3-diaminopropan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2,3-diaminopropan-1-ol dihydrochloride
Reactant of Route 2
(2R)-2,3-diaminopropan-1-ol dihydrochloride
Reactant of Route 3
(2R)-2,3-diaminopropan-1-ol dihydrochloride
Reactant of Route 4
(2R)-2,3-diaminopropan-1-ol dihydrochloride
Reactant of Route 5
(2R)-2,3-diaminopropan-1-ol dihydrochloride
Reactant of Route 6
(2R)-2,3-diaminopropan-1-ol dihydrochloride

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